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Compound of Interest

Compound Name: ST191
CAS No.: 59465-42-8
Cat. No.: B1217211

Get Quote

ST91: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical and pharmacological
properties of ST91, an a2-adrenergic receptor agonist. It is intended for researchers, scientists,
and professionals in the field of drug development. This document details the compound's
chemical structure, physicochemical properties, mechanism of action, and key experimental
findings.

Chemical Structure and Physicochemical Properties

ST91, with the IUPAC name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a
derivative of clonidine. Its chemical structure is characterized by a 2-(arylimino)imidazolidine
core.

Table 1: Physicochemical Properties of ST91
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Property

Value

Source

Molecular Formula

C13H19Ns3

[1]

Molecular Weight

217.31 g/mol (Free Base)
253.77 g/mol (HCI Salt)

[1]

CAS Number

4751-48-8 (Free Base) 4749-
61-5 (HCI Salt)

[1]

Solubility

Soluble to 100 mM in water
and DMSO

[2]

pKa (estimated)

The pKa of ST91 can be
estimated based on studies of
related 2-
(arylimino)imidazolidine
derivatives. The basicity of
these compounds is influenced
by substituents on the aryl
ring. For the unsubstituted
phenyliminoimidazolidine, the
experimental pKa is
approximately 8.5. The diethyl
substitution on the phenyl ring
in STI91 is expected to slightly
increase the basicity.
Therefore, the pKa of ST91 is
likely in the range of 8.5-9.0.

[1](21[3]

Pharmacological Properties

ST91 is a potent and selective a2-adrenergic receptor agonist. It exhibits a range of

pharmacological effects, primarily related to its interaction with the sympathetic nervous

system.

Mechanism of Action
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As an a2-adrenergic agonist, ST91 mimics the effects of endogenous catecholamines, such as
norepinephrine and epinephrine, at a2-adrenergic receptors. These receptors are G-protein
coupled receptors (GPCRSs) associated with the Gi heterotrimeric G-protein.[4] Activation of the
o2-adrenergic receptor by ST91 leads to the inhibition of adenylyl cyclase, which in turn
decreases the intracellular concentration of cyclic adenosine monophosphate (CAMP).[5] This
reduction in cAMP levels results in a decrease in the release of norepinephrine from
presynaptic nerve terminals, leading to a sympatholytic effect.

Receptor Selectivity

ST91 displays selectivity for the a2-adrenergic receptor over the al-adrenergic receptor.[6]
Further studies have indicated that ST91 acts as an agonist at a2B-adrenoceptors and shows a
preference for non-a2A subtypes, with evidence suggesting it may target the a2C subtype.[7][8]
This subtype selectivity may contribute to its specific pharmacological profile.

Table 2: Pharmacological Profile of ST91

Parameter Description Source

Receptor Target a2-Adrenergic Receptor [6]119]

Preferentially acts on a2B and
Receptor Subtype Selectivity non-a2A (potentially a2C) [718]

adrenoceptors.

Inhibition of norepinephrine
Primary Effect release, leading to a reduction

in sympathetic outflow.

Key Pharmacological Effect Antinociception (pain relief). [6][8]

Signaling Pathway

The binding of ST91 to the a2-adrenergic receptor initiates a signaling cascade that modulates
neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase and the
subsequent reduction of CAMP.
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Caption: ST91 binding to the a2-adrenergic receptor inhibits adenylyl cyclase via a Gi protein,
reducing CAMP and subsequent norepinephrine release.

Key Experimental Findings and Protocols

The pharmacological properties of ST91 have been characterized through various in vitro and
in vivo experiments.

Vascular Reactivity in Rat Mesenteric Artery

Experiment: To investigate the effect of ST91 on vascular tone.

Methodology:

Male Wistar rats are euthanized, and the mesenteric vascular bed is excised and placed in
cold Krebs-Henseleit solution.

o Second-order mesenteric artery segments (approximately 2 mm in length) are dissected and
mounted on a wire myograph.

e The artery rings are equilibrated in the myograph chamber containing Krebs-Henseleit
solution, maintained at 37°C, and bubbled with 95% Oz and 5% CO..

e The rings are pre-contracted with an al-adrenergic agonist such as phenylephrine.
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o Cumulative concentration-response curves to ST91 are then generated to assess its effect
on vascular tension.[7]

Findings: ST91 has been shown to antagonize [32-adrenoceptor-mediated relaxation in rat
mesenteric artery rings, an effect that can be blocked by the a2-adrenoceptor antagonist
yohimbine.[7]

Antinociceptive Activity: Tail-Flick and Hot-Plate Tests

Experiment: To evaluate the analgesic properties of ST91.

Methodology - Tail-Flick Test:

Arat is gently restrained, and its tail is positioned over a radiant heat source.

The latency for the rat to flick its tail away from the heat is recorded.

A baseline latency is established before the administration of ST91.

ST91 is administered (e.g., intrathecally), and the tail-flick latency is measured at various
time points post-administration. An increase in latency indicates an antinociceptive effect.[8]

Methodology - Hot-Plate Test:

e Aratis placed on a metal surface maintained at a constant temperature (e.g., 52.5°C or
55°C).

e The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
e Abaseline latency is determined before drug administration.

» Following the administration of ST91, the latency to the nociceptive response is measured at
different time intervals to assess the analgesic effect.

Findings: Intrathecal administration of ST91 produces a dose-dependent antinociceptive effect
in both the tail-flick and hot-plate tests in rats.[8]
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In Vivo Antinociception Assay Workflow
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Caption: Workflow for assessing the antinociceptive effects of ST91 using in vivo models.

Conclusion

ST91 is a valuable research tool for investigating the role of a2-adrenergic receptors,
particularly the a2B and a2C subtypes, in various physiological processes. Its potent
antinociceptive properties and well-defined mechanism of action make it a compound of
interest for the development of novel analgesics and other therapeutics targeting the
sympathetic nervous system. This guide provides a comprehensive summary of the current
knowledge on ST91, which can serve as a foundation for further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substituent effects on the basicity (pKa) of aryl guanidines and 2-
(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions
from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing)
[pubs.rsc.org]

e 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 3. researchgate.net [researchgate.net]

¢ 4. Cholecystokinin receptors: synthetic antagonists with selectivity for receptor subtypes and
possible clinical applications - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

¢ 6. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated
relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Synergistic interactions between two alpha(2)-adrenoceptor agonists, dexmedetomidine
and ST-91, in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 8. medchemexpress.com [medchemexpress.com]

¢ 9. Interaction of intrathecal morphine and ST-91 on antinociception in the rat: dose-response
analysis, antagonism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [ST91 chemical structure and properties]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217211/docs#st91-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1217211?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02497e
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02497e
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02497e
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02497e
https://pdfs.semanticscholar.org/3b3a/6e6efee392e85bcdf81a93e965175eb951c9.pdf
https://www.researchgate.net/publication/319386697_Substituent_effect_on_the_basicity_pKa_of_aryl_guanidines_and_2-aryliminoimidazolidines_correlations_of_pH-metric_and_UV-metric_values_with_predictions_from_gas-phase_ab_initio_bond_lengths
https://pubmed.ncbi.nlm.nih.gov/1794582/
https://pubmed.ncbi.nlm.nih.gov/1794582/
https://mayoclinic.elsevierpure.com/en/publications/interaction-of-intrathecal-morphine-and-st-91-on-antinociception-/
https://pubmed.ncbi.nlm.nih.gov/18054907/
https://pubmed.ncbi.nlm.nih.gov/18054907/
https://pubmed.ncbi.nlm.nih.gov/10692612/
https://pubmed.ncbi.nlm.nih.gov/10692612/
https://www.medchemexpress.com/st91.html
https://pubmed.ncbi.nlm.nih.gov/1974633/
https://pubmed.ncbi.nlm.nih.gov/1974633/
https://www.benchchem.com/product/b1217211/docs#st91-chemical-structure-and-properties
https://www.benchchem.com/product/b1217211/docs#st91-chemical-structure-and-properties
https://www.benchchem.com/product/b1217211/docs#st91-chemical-structure-and-properties
https://www.benchchem.com/product/b1217211/docs#st91-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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